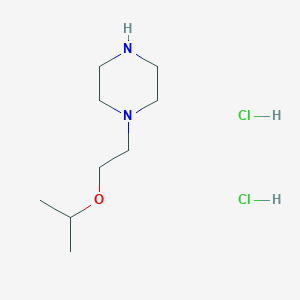
1-(2-Isopropoxyethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropoxyethyl)piperazine dihydrochloride typically involves the alkylation of piperazine with 2-isopropoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then subjected to various purification steps, including distillation, crystallization, and filtration, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Isopropoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isopropoxyethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropoxyethyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: It is used in the production of various industrial chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)piperazine dihydrochloride
- 1-(2-Hydroxyethyl)piperazine dihydrochloride
- 1-(2-Methoxyethyl)piperazine dihydrochloride
Uniqueness
1-(2-Isopropoxyethyl)piperazine dihydrochloride is unique due to its specific isopropoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H22Cl2N2O |
|---|---|
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
1-(2-propan-2-yloxyethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;;/h9-10H,3-8H2,1-2H3;2*1H |
InChI-Schlüssel |
NWPHKXGMWKSEKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCN1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)



![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)


![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)



![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)

